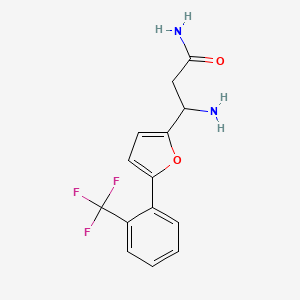
Nickel(II) iodide hydrate
Übersicht
Beschreibung
Nickel(II) iodide hydrate is an inorganic compound with the formula NiI2. This paramagnetic black solid dissolves readily in water to give bluish-green solutions . The bluish-green color is typical of hydrated nickel(II) compounds .
Synthesis Analysis
The anhydrous material crystallizes in the CdCl2 motif, featuring octahedral coordination geometry at each Ni(II) center . NiI2 is prepared by dehydration of the pentahydrate . NiI2 readily hydrates, and the hydrated form can be prepared by dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid .Molecular Structure Analysis
The anhydrous material crystallizes in the CdCl2 motif, featuring octahedral coordination geometry at each Ni(II) center . The hydrated form can be prepared by dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid .Chemical Reactions Analysis
Nickel(II) iodide hydrate has some industrial applications as a catalyst in carbonylation reactions . It also has niche uses as a reagent in organic synthesis, especially in conjunction with samarium(II) iodide .Physical And Chemical Properties Analysis
Nickel(II) iodide hydrate has a molar mass of 420.59 g/mol . It is a bluish-green solid . It has a high solubility in water .Wissenschaftliche Forschungsanwendungen
Batteries and Energy Storage
Nickel hydroxides, including derivatives related to Nickel(II) iodide hydrate, are significant in energy storage, particularly in battery technologies. Hall et al. (2015) reviewed the structures, synthesis, and properties of nickel hydroxides, highlighting their importance in engineering applications like batteries (Hall, Lockwood, Bock, & Macdougall, 2015).
Electrochemical Applications
Research by Kutner and Galus (1974) explored the electrode behavior of nickel(II) in aqueous iodide solutions, finding that nickel iodides, including Nickel(II) iodide, play a role in electrochemical processes. This study provides insights into the electrochemical properties and potential applications of Nickel(II) iodide in various technological fields (Kutner & Galus, 1974).
Catalyst in Organic Synthesis
The work of Takagi, Hayama, and Inokawa (1980) demonstrated the effectiveness of in situ-generated nickel(0) species, presumably from Nickel(II) salt and zinc powder, as a catalyst for various reactions, including those involving aryl halides. This research highlights the catalytic applications of Nickel(II) iodide in organic synthesis (Takagi, Hayama, & Inokawa, 1980).
Photocatalytic Applications
Nail et al. (2015) explored the use of Nickel(II) oxide, which can be linked to Nickel(II) iodide through its nickel component, in photocatalytic hydrogen evolution from water. This study suggests potential applications of Nickel(II) iodide in photocatalytic processes (Nail et al., 2015).
Environmental Remediation
Krishnan, Sreejalekshmi, and Baiju (2011) investigated the use of activated carbon for the adsorption of Nickel(II) from water and wastewater. This study is relevant as it shows the environmental remediation potential of Nickel(II) compounds, including Nickel(II) iodide hydrate, in water treatment strategies (Krishnan, Sreejalekshmi, & Baiju, 2011).
Wirkmechanismus
Target of Action
Nickel(II) iodide hydrate is an inorganic compound with the formula NiI2.6H2O . It is primarily used in homogeneous catalysis and has some industrial applications as a catalyst in carbonylation reactions . It also has niche uses as a reagent in organic synthesis, especially in conjunction with samarium (II) iodide .
Mode of Action
Nickel(II) iodide hydrate is a paramagnetic black solid that dissolves readily in water to give bluish-green solutions . This dissolution results in the formation of the aquo complex [Ni(H2O)6]I2 . This bluish-green color is typical of hydrated nickel(II) compounds .
Biochemical Pathways
It is known that nickel complexes, those derived from hydrated nickel iodide, have been used in cross-coupling . This suggests that Nickel(II) iodide hydrate may interact with various biochemical pathways involved in these reactions.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The result of the action of Nickel(II) iodide hydrate is largely dependent on its use. In catalysis, it can accelerate certain reactions, leading to the desired product . In organic synthesis, it can act as a reagent to facilitate the formation of specific organic compounds .
Action Environment
The action of Nickel(II) iodide hydrate can be influenced by various environmental factors. For example, its solubility can be affected by the temperature and pH of the solution . Furthermore, its stability and efficacy as a catalyst or reagent can be influenced by the presence of other substances in the reaction mixture.
Safety and Hazards
Nickel(II) iodide hydrate may cause skin irritation and serious eye irritation . It may also cause cancer . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
While specific future directions for Nickel(II) iodide hydrate are not mentioned in the search results, it is known that Nickel(II) iodide hydrate has some industrial applications as a catalyst in carbonylation reactions . It also has niche uses as a reagent in organic synthesis, especially in conjunction with samarium(II) iodide . These uses suggest potential future directions in these areas.
Eigenschaften
IUPAC Name |
diiodonickel;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMUGSQXVQMM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ni](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2I2NiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.518 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) iodide hydrate | |
CAS RN |
7790-34-3 | |
| Record name | Nickel iodide (NiI2), hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)
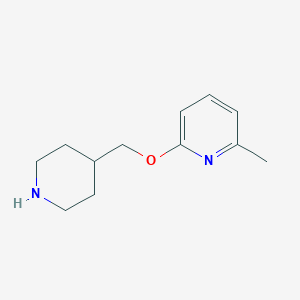
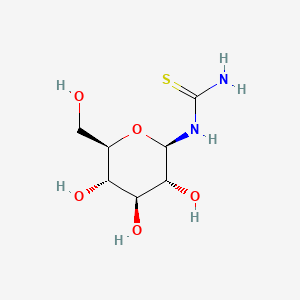


![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)


![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)
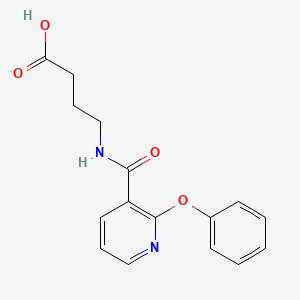
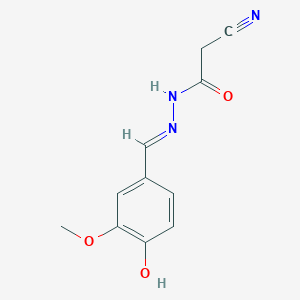
![3-Amino-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B1660455.png)
![3-Amino-3-[5-(4-bromophenyl)furan-2-yl]propanamide](/img/structure/B1660456.png)
